1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester
CAS No.:
Cat. No.: VC16572080
Molecular Formula: C18H23N2O6-
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N2O6- |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1 |
| Standard InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 1,2,4-piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester reflects its piperazine backbone substituted at positions 1, 2, and 4 with carboxylic acid derivatives. The ester groups at positions 1 and 4 are critical for modulating the compound’s solubility and reactivity. The tert-butyl group (1,1-dimethylethyl) and benzyl group (phenylmethyl) serve as steric and electronic modifiers, influencing its interactions in synthetic pathways .
Key Structural Attributes:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Carboxylic acid groups: At positions 1, 2, and 4, with positions 1 and 4 esterified.
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Protecting groups:
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tert-Butyl ester (position 4): Enhances stability under acidic conditions.
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Benzyl ester (position 1): Facilitates selective deprotection via hydrogenolysis.
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Molecular Formula and Weight:
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Empirical formula: (calculated based on analogous piperazine esters ).
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Molecular weight: ~378.42 g/mol.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through sequential esterification and protection reactions. A common approach involves:
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Piperazine tricarboxylic acid preparation:
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Hydrolysis of nitrile precursors or oxidation of substituted piperazines.
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Selective esterification:
Reaction Scheme:
Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Spectroscopic data:
Physicochemical Properties
Thermal and Solubility Profiles
Stability and Reactivity
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Acid/Base stability:
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Stable under neutral and acidic conditions; base hydrolysis cleaves esters.
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Thermal decomposition:
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Degrades above 200°C, releasing CO and forming piperazine derivatives.
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Applications in Pharmaceutical Chemistry
Intermediate in Peptide Synthesis
The compound’s ester groups enable its use as a protected intermediate in solid-phase peptide synthesis (SPPS):
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Benzyl ester deprotection: Achieved via hydrogenolysis (H/Pd-C).
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tert-Butyl ester deprotection: Requires strong acids (e.g., TFA) .
Comparative Bioactivity Table:
| Compound | IC (LSD1) | MIC (S. aureus) |
|---|---|---|
| Target compound | 12 µM (predicted) | 16 µg/mL |
| 1,4-Bis(N-Boc)piperazine-2-carboxylic acid | N/A | 32 µg/mL |
| Parameter | Value |
|---|---|
| GHS Pictogram | Exclamation Mark (GHS07) |
| Hazard Statements | H317 (Skin sensitization) |
| H319 (Eye irritation) | |
| Precautionary Measures | P280 (Gloves/eye protection) |
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